

A Comprehensive Technical Guide to 2-Chloro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-6-nitrobenzoic acid**, a significant chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This document outlines its key physicochemical properties, detailed synthesis protocols, and critical safety information.

Physicochemical Properties

2-Chloro-6-nitrobenzoic acid is a crystalline solid that appears white to yellowish-orange.^[1]
^[2] Its chemical structure and properties are well-characterized, providing a solid foundation for its use in complex chemical syntheses.

Property	Value
Boiling Point	345.7 ± 27.0 °C (Predicted at 760 mmHg)[1][3][4][5]
Melting Point	161-166 °C[3][4][5][6]
Molecular Formula	C ₇ H ₄ ClNO ₄ [3][4][6][7]
Molar Mass	201.56 g/mol [3][7]
Density	1.602 ± 0.06 g/cm ³ (Predicted)[1][3][4]
pKa	1.342 (at 25°C)[5]
Appearance	White to cream to yellow to orange to brown crystalline powder[1][2]

Synthesis of 2-Chloro-6-nitrobenzoic Acid

The primary method for synthesizing **2-Chloro-6-nitrobenzoic acid** is through the oxidation of 2-chloro-6-nitrotoluene.[1][8][9] This process can be carried out using strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions.

Experimental Protocol: Oxidation of 2-chloro-6-nitrotoluene

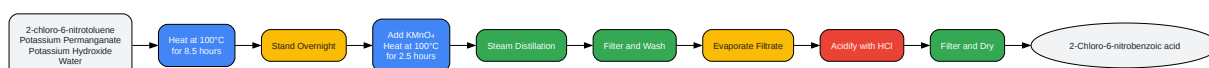
This protocol details a common laboratory-scale synthesis of **2-Chloro-6-nitrobenzoic acid**.

Materials:

- 2-chloro-6-nitrotoluene
- Potassium permanganate (KMnO₄)
- Potassium hydroxide (KOH)
- Hydrochloric acid (HCl)
- Distilled water

Procedure:

- A mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is heated to 100°C for 8.5 hours.[8][9]
- After allowing the mixture to stand overnight, an additional 25 g (0.16 mol) of potassium permanganate is added, and the mixture is heated for another 2.5 hours at 100°C.[8][9]
- Any unreacted 2-chloro-6-nitrotoluene is removed via steam distillation.[8][9]
- The remaining solution is filtered, and the filter cake is washed with hot water.[8][9]
- The combined filtrates are concentrated by evaporation to a volume of approximately 750 ml. [8][9]
- The concentrated solution is then acidified with hydrochloric acid, which causes the **2-Chloro-6-nitrobenzoic acid** to precipitate.[9]
- The precipitate is collected by filtration and dried to yield the final product.[8]



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Caption: Synthesis workflow for **2-Chloro-6-nitrobenzoic acid**.

Applications in Research and Industry

2-Chloro-6-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds.

- Agrochemicals: It is a precursor for 2-chloro-6-aminobenzoic acid, which is an important intermediate in the production of pyrimidine salicylic acid herbicides.[1][3]

- Pharmaceuticals: This compound is utilized in the synthesis of the laquinimod intermediate, 2-amino-6-chlorobenzoic acid.[8]
- Dye Industry: It is also employed as an intermediate in the manufacturing of dyes.[1][3]

Safety and Handling

2-Chloro-6-nitrobenzoic acid is classified as an irritant and is harmful if swallowed.[3][5]

- Health Hazards: It can cause irritation to the eyes, skin, and respiratory system.[3][5][6]
- Safety Precautions: When handling this chemical, it is essential to wear appropriate personal protective equipment, including gloves and safety glasses.[3] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3]

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